molecular formula C21H22N4O5 B2866365 2-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1251598-74-9

2-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2866365
CAS No.: 1251598-74-9
M. Wt: 410.43
InChI Key: ZCMZZJMIGSDNBJ-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 1,2,4-oxadiazole ring, a pyridinone moiety, and a tetrahydrofuran (THF)-derived acetamide side chain. The 1,2,4-oxadiazole group is known for enhancing metabolic stability and bioavailability in drug candidates, while the pyridinone core contributes to π-π stacking interactions with biological targets . The THF-linked acetamide tail may improve solubility and pharmacokinetic properties.

Properties

IUPAC Name

2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5/c1-28-16-7-4-14(5-8-16)20-23-21(30-24-20)15-6-9-19(27)25(12-15)13-18(26)22-11-17-3-2-10-29-17/h4-9,12,17H,2-3,10-11,13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMZZJMIGSDNBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's molecular formula is C19H22N4O4C_{19}H_{22}N_{4}O_{4}, and it features a unique combination of oxadiazole and pyridine moieties, which are known to impart diverse biological properties. The presence of the 4-methoxyphenyl group is significant for enhancing its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Anticancer Activity : Compounds containing oxadiazole and pyridine rings have been shown to possess cytotoxic effects against various cancer cell lines.
  • Anticonvulsant Effects : Certain derivatives have demonstrated efficacy in models of epilepsy.
  • Antimicrobial Properties : Similar structures have exhibited antibacterial and antifungal activities.

Anticancer Activity

A study conducted by Evren et al. (2019) examined the anticancer properties of oxadiazole derivatives. The results indicated that compounds with electron-withdrawing groups on the phenyl ring displayed enhanced cytotoxicity against A549 human lung adenocarcinoma cells, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound 1A54910
Compound 2NIH/3T315
Compound 3HeLa12

Anticonvulsant Activity

The anticonvulsant potential of related compounds has been evaluated using picrotoxin-induced seizure models. For instance, a derivative with a similar structural framework reported an ED50 of 18.4 mg/kg in anticonvulsant tests, indicating promising activity .

Table 2: Anticonvulsant Efficacy

Compound NameModel UsedED50 (mg/kg)Reference
Compound APicrotoxin18.4
Compound BElectroshock24.38

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications in the substituents on the phenyl and pyridine rings significantly influence the biological activity. For example, the introduction of electron-withdrawing groups such as Cl or F enhances anticancer efficacy due to increased electron deficiency, which may facilitate interactions with biological targets .

Case Studies

  • Case Study on Anticancer Activity : In vitro studies demonstrated that a closely related compound exhibited selective toxicity towards cancer cells while sparing normal cells, showcasing its potential for targeted cancer therapy.
  • Case Study on Anticonvulsant Effects : A series of oxadiazole derivatives were tested for their anticonvulsant properties, revealing that structural modifications could lead to significant differences in protective indices against seizures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Cores

2.1.1. 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Compounds like (S)-N-((3-(6-(4-(2-chloropyrimidin-4-yl)piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide () share the acetamide backbone but replace the 1,2,4-oxadiazole with an oxazolidinone ring. These derivatives exhibit potent antibacterial activity, particularly against Gram-positive pathogens, due to enhanced target binding via the oxazolidinone scaffold .

2.1.2. Anti-Exudative Acetamides with Triazole Moieties Substances such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () feature a 1,2,4-triazole ring instead of oxadiazole. These compounds show significant anti-exudative activity (AEA), outperforming diclofenac sodium in reducing inflammation at 10 mg/kg doses. The triazole group likely enhances hydrogen-bonding interactions with inflammatory enzymes .

Functional Group Modifications

2.2.1. Methoxyphenyl vs. Fluorophenyl Substituents
Replacing the 4-methoxyphenyl group in the target compound with a 4-fluorophenyl moiety (e.g., N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide, ) alters electronic properties. Fluorine’s electronegativity increases membrane permeability but may reduce metabolic stability compared to methoxy’s steric bulk .

2.2.2. THF vs. Pyrimidine Side Chains In contrast to the THF-methyl group in the target compound, derivatives like (S)-N-[(2R,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide () incorporate pyrimidine rings. These modifications enhance protease inhibition but may compromise solubility due to increased hydrophobicity .

Table 1: Comparative Bioactivity of Selected Analogues

Compound Class Key Structural Features Biological Activity Reference
Target Compound 1,2,4-Oxadiazole, pyridinone, THF-acetamide Antimicrobial (predicted)
Oxazolidinone Derivatives Oxazolidinone, fluoropyridine Antibacterial (Gram-positive)
Triazole Sulfanyl Acetamides 1,2,4-Triazole, furan Anti-exudative (AEA > diclofenac)
Thiadiazole Acetamides 1,2,4-Thiadiazole, fluorophenyl Enzyme inhibition

Mechanistic Insights

  • 1,2,4-Oxadiazole vs. Oxazolidinone: The oxadiazole’s nitrogen-rich structure improves DNA gyrase binding in antimicrobial activity, whereas oxazolidinones inhibit bacterial protein synthesis via ribosome interaction .
  • THF vs. Pyrimidine Side Chains : The THF group’s oxygen atom enhances water solubility, critical for oral bioavailability, while pyrimidine side chains increase target specificity but reduce solubility .

Methodological Considerations in Comparative Studies

The "lumping strategy" () groups compounds with similar physicochemical properties (e.g., logP, hydrogen-bond donors) to predict bioactivity. For instance, the target compound’s 1,2,4-oxadiazole and pyridinone moieties could be lumped with other heterocyclic acetamides for high-throughput screening .

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